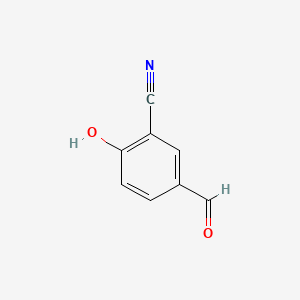

4-氨基-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

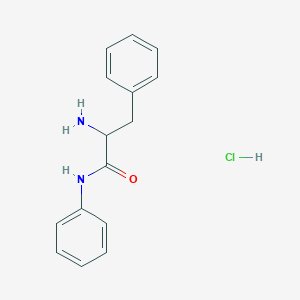

4-Amino-2-hydroxybenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a hydroxyl group on a benzaldehyde structure. The compound's reactivity is influenced by these functional groups, which allow it to undergo a range of chemical transformations, leading to the formation of diverse molecular architectures.

Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-hydroxybenzaldehyde can be achieved through condensation reactions. For instance, the synthesis of 4-[(2-hydroxy-4-pentadecylbenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves the condensation of a related compound, 2-hydroxy-4-pentadecylbenzaldehyde, with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one . Similarly, derivatives such as 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones are synthesized from reactions of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Amino-2-hydroxybenzaldehyde is typically confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactivity of 4-Amino-2-hydroxybenzaldehyde derivatives is explored through various reactions, including acetylation and methylation. These reactions lead to the formation of new compounds with different properties and potential applications. The reactivity is also influenced by the solvent used in the reaction, as seen in the non-aqueous medium titrations of some new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-2-hydroxybenzaldehyde derivatives are influenced by their molecular structure. The acidity of these compounds, for example, can be investigated through potentiometric titration in non-aqueous solvents, which provides insights into the effects of solvents and molecular structure on the compound's acidity. The determination of half-neutralization potential values and the corresponding pKa values are essential for understanding the compound's behavior in different chemical environments .

科学研究应用

光谱研究和席夫碱形成

一个重要的应用涉及通过缩合反应合成席夫碱,这在光谱研究中是至关重要的,有助于理解分子结构。由2-羟基苯甲醛及其衍生物参与的反应产生的席夫碱展现出独特的1H核磁共振、红外和紫外/可见光谱特性,有助于分子结构的阐明以及在各种溶剂中电子跃迁的研究(Issa, Khedr, & Rizk, 2008)。这些光谱特性对于理解化学和物理性质至关重要,有助于新材料和化合物的开发。

抗氧化、酶抑制和抗微生物特性

研究还延伸到从4-氨基-2-羟基苯甲醛合成的化合物的生物活性。例如,通过缩合反应合成的基于金属的三唑化合物展现出显著的抗氧化、酶抑制和抗微生物特性。这些化合物与Fe(II)、Co(II)、Cu(II)、Ni(II)和Zn(II)等金属离子配位后,显示出增强的生物活性,特别针对细菌和真菌菌株,表明发展新的抗微生物剂的潜力(Sumrra et al., 2018)。

抑制GABA分流酶

在神经化学领域,衍生自4-羟基苯甲醛的化合物已被研究其抑制GABA转氨酶(GABA-T)和琥珀酸半醛脱氢酶(SSADH)的能力,这些酶在GABA分流途径中至关重要。这项研究突显了4-氨基-2-羟基苯甲醛衍生物在开发新型抑制剂方面的潜力,这些抑制剂可能在治疗与GABA系统相关的疾病中具有治疗应用(Tao et al., 2006)。

抗癌潜力

另一个感兴趣的应用领域是肿瘤学,类似于4-氨基-2-羟基苯甲醛的化合物4-羟基苯甲醛已被开发为抗肿瘤剂。它通过口服途径预防癌变并治疗晚期癌症的能力,而无严重副作用,表明了癌症治疗研究的一个有前景的途径,强调了相关化合物的潜在抗癌特性(Journal of Oncology Research, 2018)。

溶解度和热力学研究

此外,对4-羟基苯甲醛在各种有机溶剂中的溶解度和热力学行为进行了全面研究,为其在工业过程中的纯化和优化提供了关键数据。这些研究对于开发高效的化学品和药品合成和加工技术至关重要(Wang, Xu, & Xu, 2017)。

属性

IUPAC Name |

4-amino-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQPPUMEXCUXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623954 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxybenzaldehyde | |

CAS RN |

52924-20-6 |

Source

|

| Record name | 4-Amino-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)